molecular formula C16H13NO4 B14649447 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine CAS No. 43210-58-8

6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine

Cat. No.: B14649447
CAS No.: 43210-58-8
M. Wt: 283.28 g/mol
InChI Key: OAFOAZGZPXIBJR-UHFFFAOYSA-N
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Description

6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzodioxine moiety can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine is unique due to its combination of a nitrophenyl group and a benzodioxine moiety. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in organic electronics and materials science.

Properties

CAS No.

43210-58-8

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

6-[2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C16H13NO4/c18-17(19)14-6-3-12(4-7-14)1-2-13-5-8-15-16(11-13)21-10-9-20-15/h1-8,11H,9-10H2

InChI Key

OAFOAZGZPXIBJR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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